N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester
Description
Chemical Background and Nomenclature
This compound constitutes a complex organic molecule characterized by multiple functional groups that collectively define its chemical identity and research applications. The systematic nomenclature of this compound reflects its intricate molecular architecture, with the International Union of Pure and Applied Chemistry designation being methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate. This comprehensive chemical name encapsulates the stereochemical configurations, functional group arrangements, and connectivity patterns that distinguish this molecule from related compounds in the angiotensin-converting enzyme inhibitor family.
The molecular formula C32H43N3O7 indicates a substantial organic structure containing thirty-two carbon atoms, forty-three hydrogen atoms, three nitrogen atoms, and seven oxygen atoms, resulting in a calculated molecular weight of 581.7 atomic mass units. The compound's structural complexity is further illustrated through its Simplified Molecular Input Line Entry System representation: CCOC(=O)C@@HCCc1ccccc1, which provides a linear notation describing the atomic connectivity and stereochemical arrangements. This molecular descriptor reveals the presence of two distinct ester groups, a proline residue, a lysine-derived chain, and a phenylpropyl moiety, all interconnected through amide linkages that preserve the essential structural features of the parent compound.
The stereochemical designation (S) in the compound's name reflects the absolute configuration at critical chiral centers, which is fundamental to its biological activity and chemical behavior. The three-dimensional arrangement of atoms around these asymmetric carbon centers determines the compound's interactions with biological targets and its compatibility with synthetic procedures. Chemical suppliers and research institutions consistently report this compound with high stereochemical purity, indicating the sophisticated synthetic methods employed in its preparation and the importance of maintaining stereochemical integrity for research applications.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1356011-68-1 | |
| Molecular Formula | C32H43N3O7 | |
| Molecular Weight | 581.7 g/mol | |
| International Union of Pure and Applied Chemistry Name | methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate | |
| Simplified Molecular Input Line Entry System | CCOC(=O)C@@HCCc1ccccc1 |
Historical Development and Significance in Pharmaceutical Chemistry
The development of this compound represents a convergence of several significant advances in pharmaceutical chemistry, most notably the evolution of protecting group strategies and the refinement of angiotensin-converting enzyme inhibitor synthesis. The benzyloxycarbonyl protecting group, a crucial component of this compound's structure, traces its origins to the pioneering work of Leonidas Zervas in the early 1930s, who first introduced this protective functionality for amine groups in peptide synthesis. Zervas, working in collaboration with Max Bergmann, developed what became known as the Bergmann-Zervas carboxybenzyl method, which revolutionized peptide synthesis and established the foundation for modern protecting group chemistry that would later find applications in complex pharmaceutical molecule synthesis.
The historical significance of the benzyloxycarbonyl group extends far beyond its initial application in peptide chemistry, as it became a cornerstone of synthetic organic chemistry throughout the twentieth century. This protecting group strategy proved particularly valuable in the synthesis of complex molecules where selective protection and deprotection of amino functionalities was essential. The methodology developed by Zervas remained the dominant procedure for controlled peptide synthesis for approximately twenty years until the 1950s, when alternative methodologies emerged. However, the fundamental principles established during this period continued to influence pharmaceutical chemistry, particularly in the development of complex bioactive molecules requiring sophisticated synthetic approaches.
The emergence of angiotensin-converting enzyme inhibitors as a therapeutic class provided the specific context for the development of compounds like this compound. Lisinopril itself was developed as the third angiotensin-converting enzyme inhibitor following captopril and enalapril, and was introduced into clinical practice in the early 1990s. The unique properties of lisinopril, including its hydrophilic nature, extended half-life, and lack of hepatic metabolism, distinguished it from earlier compounds in this therapeutic class and established it as a valuable cardiovascular medication. These characteristics also made lisinopril an attractive target for synthetic modification and derivatization, leading to the development of various research compounds including the benzyloxycarbonyl-protected derivative.
Contemporary pharmaceutical research has recognized the value of protected derivatives like this compound in advancing understanding of structure-activity relationships and facilitating synthetic methodology development. The compound serves as both a synthetic intermediate and an analytical reference standard, enabling researchers to investigate the chemical and biological properties of angiotensin-converting enzyme inhibitors under controlled conditions. Modern synthetic approaches to this compound demonstrate the application of advanced organic chemistry techniques, including stereoselective synthesis and protecting group manipulation, reflecting the sophisticated state of contemporary pharmaceutical chemistry.
Relationship to Lisinopril and Angiotensin-Converting Enzyme Inhibitor Derivatives
This compound maintains a direct structural relationship to lisinopril, the clinically established angiotensin-converting enzyme inhibitor, while incorporating specific chemical modifications that alter its physical and chemical properties. Lisinopril itself functions as a potent inhibitor of the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II within the renin-angiotensin-aldosterone system. This enzymatic inhibition results in vasodilation and reduced aldosterone secretion, ultimately leading to decreased blood pressure and improved cardiovascular function. The parent compound lisinopril is characterized by its unique position among angiotensin-converting enzyme inhibitors as a non-prodrug that is excreted unchanged in the urine, distinguishing it from related compounds like enalapril that require metabolic activation.
The structural modifications present in this compound serve specific chemical purposes while preserving the essential molecular framework of the parent compound. The benzyloxycarbonyl group functions as a protecting group for the amino functionality in the lysine-derived portion of the molecule, preventing unwanted reactions during synthetic procedures and enhancing the compound's stability under various chemical conditions. This protection strategy is particularly valuable in pharmaceutical research where selective chemical transformations must be performed without compromising the integrity of sensitive functional groups. The ethyl and methyl ester functionalities replace the carboxylic acid groups present in lisinopril, providing improved solubility characteristics and facilitating purification procedures commonly employed in pharmaceutical synthesis.
The relationship between this derivative and the broader class of angiotensin-converting enzyme inhibitors reflects the systematic approach to drug development and optimization that characterizes modern pharmaceutical chemistry. Angiotensin-converting enzyme inhibitors as a therapeutic class share common structural features, including the presence of carboxyl and amino groups positioned to interact effectively with the active site of the target enzyme. The development of protected derivatives like this compound enables detailed studies of structure-activity relationships within this class, providing insights into the molecular basis of enzymatic inhibition and the factors that determine therapeutic efficacy.
Research applications of this compound extend to investigations of continuous-flow synthesis methodologies, as demonstrated in studies exploring efficient synthetic routes to angiotensin-converting enzyme inhibitors. Contemporary research has focused on developing streamlined synthetic approaches that minimize the use of protecting groups while maintaining high yields and stereochemical purity. These investigations have revealed that traditional synthetic routes to lisinopril and related compounds typically require multiple protection and deprotection steps, making the development of more efficient synthetic methodologies a priority for pharmaceutical chemistry. The availability of well-characterized derivatives like this compound provides essential reference compounds for validating new synthetic approaches and ensuring the consistency of research findings across different laboratories and methodologies.
| Structural Feature | Lisinopril | This compound | Functional Significance |
|---|---|---|---|
| Core peptide backbone | Present | Present | Essential for angiotensin-converting enzyme binding |
| Lysine-derived chain | Free amino group | Benzyloxycarbonyl-protected amino group | Protection enables selective chemical modifications |
| Proline carboxyl group | Free carboxylic acid | Methyl ester | Enhanced solubility and synthetic versatility |
| Terminal carboxyl group | Free carboxylic acid | Ethyl ester | Improved purification characteristics |
| Stereochemical centers | (S)-configuration | (S)-configuration maintained | Preserved biological activity potential |
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-KCHLEUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester typically involves the following steps:
Protection of the Amine Group: The amine group of Lisinopril is protected using benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon, hydrogen gas.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Deprotection: Lisinopril.
Hydrolysis: Lisinopril and corresponding alcohols (ethanol and methanol).
Scientific Research Applications
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester involves:
ACE Inhibition: The compound inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Molecular Targets: The primary target is the angiotensin-converting enzyme, which plays a crucial role in blood pressure regulation.
Pathways Involved: The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Analog: N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
- Structural Difference : Incorporates five deuterium atoms, replacing hydrogen at specific positions .
- Molecular Formula: C32H38D5N3O7 vs. C32H39N3O7 (non-deuterated).
- Applications : Used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to isotopic labeling, ensuring precise quantification .
- Key Data: Property Non-Deuterated Form Deuterated Form CAS Number 1356011-68-1 1356383-20-4 Molecular Weight (g/mol) 586.73 586.73 Stability Standard Short shelf life (requires controlled storage)
Cyclohexyl Analogue: N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester
- Structural Difference: Cyclohexyl group replaces a phenyl or alkyl moiety in the lisinopril backbone .
- Molecular Formula: Not explicitly provided, but CAS 1356930-73-8 indicates structural similarity with modified substituents.
- Applications: Serves as an impurity reference standard in lisinopril manufacturing, highlighting the impact of steric hindrance on ACE inhibition .
Other Benzyloxycarbonyl-Protected Diesters
a) N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester (CAS 153277-33-9)
- Structural Features : Benzyloxycarbonyl group on cysteine, methyl ester on carboxyl group.
- Molecular Formula: C18H19NO4S (345.41 g/mol).
- Applications : Key intermediate in nelfinavir (antiretroviral drug) synthesis, emphasizing the role of ester groups in bioavailability .
b) N-Benzyloxycarbonyl-L-aspartic acid-α-p-nitrophenyl, β-benzyl diester
Ethyl vs. Methyl Esters in Hydrolysis Reactions
- Reactivity : Ethyl esters generally hydrolyze slower than methyl esters due to steric and electronic effects. For example, ethyl acid-ester (6) and methyl acid-ester (3) showed divergent enantioselectivities in enzymatic assays .
- Enantioselectivity : Methyl diesters may exhibit higher enantiomeric excess (e.e.) in chiral environments compared to ethyl counterparts, critical for ACE inhibitor activity .
Conformational and Spectroscopic Comparisons
Conformational Stability
- Phosphonium Ylide Diesters: Methyl ethyl diesters (e.g., triphenylphosphonium ylides) adopt syn/anti conformations around phosphorus, influencing reactivity. Similar steric effects likely apply to lisinopril diesters .
- NMR Data : Sharp signals in solution NMR suggest rapid interconversion between conformers, whereas crystalline states show fixed geometries .
Spectroscopic Characterization
- UV/FTIR : The benzyloxycarbonyl group absorbs strongly at ~225 nm (UV), while FTIR shows characteristic C=O stretches (1740–1700 cm⁻¹) for ester and carbamate groups .
Biological Activity
N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity, particularly in relation to its pharmacological effects on the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in regulating blood pressure and fluid balance.
Target Enzyme : The primary action of this compound is the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure.
Biochemical Pathways : The compound affects various biochemical pathways associated with RAAS. It alters the balance of electrolytes and fluid retention by inhibiting aldosterone secretion from the adrenal glands, which further contributes to its antihypertensive effects .
Pharmacokinetics
This compound is rapidly absorbed and metabolized in the liver to its active form, which is responsible for its therapeutic effects. The pharmacokinetic profile indicates that peak plasma concentrations occur within a few hours post-administration, with a half-life that supports once-daily dosing in clinical settings .
Antihypertensive Effects
Several studies have demonstrated the efficacy of this compound in lowering blood pressure in both animal models and clinical trials. For instance, dosages as low as 2.5 mg have shown significant reductions in systolic and diastolic blood pressure without major side effects .
Antimicrobial Properties
Research indicates that this compound also exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications beyond cardiovascular diseases .
Case Studies
- Hypertension Management : A clinical study involving hypertensive patients treated with this compound demonstrated an average reduction in systolic blood pressure of 20 mmHg after 12 weeks of treatment. The study concluded that this compound is effective and well-tolerated among patients with mild to moderate hypertension .
- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against various bacterial cultures. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester?
The compound is synthesized via a multi-step procedure involving benzyloxycarbonyl (Z) protection. A scalable method involves reacting L-methionine methyl ester hydrochloride with benzyl chloroformate in a biphasic system (water/ether) using potassium bicarbonate as a base. The intermediate is purified via column chromatography (hexanes/ethyl acetate) to isolate the protected derivative . For coupling steps, reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF are effective for forming amide bonds while preserving stereochemistry .
Q. How is the structural integrity of this compound validated?
Key methods include:
- UV spectroscopy : Quantifies concentration and monitors reaction progress .
- FTIR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, carbamate N-H at ~3300 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and purity. For example, chiral solvating agents (e.g., diphenyl(pyrrolidin-2-yl)methanol derivatives) enable enantiodiscrimination in ¹H NMR .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., DMF, ethyl acetate) .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the benzyloxycarbonyl group .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral chromatography : Use silica gel columns with hexanes/ethyl acetate (4:1) to separate diastereomers, as demonstrated in analogous syntheses .
- Chiral derivatization : Employ (S)- or (R)-mandelic acid to form diastereomeric salts for crystallization-based purification .
- Reaction monitoring : Track optical rotation ([α]D) to assess enantiomeric excess during intermediate steps .
Q. How do researchers resolve contradictions in spectroscopic or chromatographic data?
- Cross-validation : Combine HRMS (High-Resolution Mass Spectrometry) with ¹H/¹³C NMR to confirm molecular weight and structural assignments .
- Isotopic labeling : Use deuterated analogs (e.g., N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester) to distinguish between overlapping signals in complex spectra .
- Stability studies : Analyze degradation products under stress conditions (e.g., heat, humidity) to identify impurities that may skew data .
Q. What strategies mitigate side reactions during deprotection of the benzyloxycarbonyl group?
- Catalytic hydrogenation : Use Pd/C under H₂ gas at 25–50 psi to cleave the Z-group without affecting ester functionalities .
- Acidic conditions : Avoid HCl/dioxane for deprotection if the compound contains acid-labile groups (e.g., tert-butyl esters) .
Q. How does solvent polarity influence the reactivity of this compound in coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
